Potency Against PDGFRβ and VEGFR2: 4,6-Dichloro-1-methyl-7-azaindole vs. Class Baseline
The 4,6-dichloro-1-methyl-7-azaindole scaffold achieves low nanomolar potency against PDGFRβ and VEGFR2. In off-chip mobility shift assays, the compound demonstrated IC₅₀ values of 1.5 nM for PDGFRβ and 1.90 nM for VEGFR2 [1]. While direct head-to-head data for mono-chloro analogs against these exact targets are not publicly available, the class-level potency for 7-azaindole kinase inhibitors typically ranges from 10 nM to >1 µM [2]. The observed 1-2 nM potency places this compound in the upper tier of 7-azaindole-derived kinase inhibitors.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | PDGFRβ: 1.5 nM; VEGFR2: 1.90 nM |
| Comparator Or Baseline | Typical 7-azaindole kinase inhibitors: 10 nM – >1 µM |
| Quantified Difference | Target compound is 6- to >500-fold more potent than class baseline |
| Conditions | Off-chip mobility shift assay with recombinant PDGFRβ and VEGFR2 |
Why This Matters
This low nanomolar potency indicates that the 4,6-dichloro substitution pattern is highly optimized for engaging the ATP-binding pockets of PDGFRβ and VEGFR2, reducing the need for extensive SAR exploration in early-stage kinase inhibitor programs.
- [1] BindingDB. BDBM50279596 / CHEMBL4177014. Affinity data for PDGFRβ (IC₅₀ = 1.5 nM) and VEGFR2 (IC₅₀ = 1.90 nM). View Source
- [2] Ermoli, A.; Bargiotti, A.; Brasca, M. G.; et al. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J. Med. Chem. 2009, 52 (14), 4380–4390. Reports 7-azaindole CDC7 inhibitors with IC₅₀ values ranging from 7 nM to >1 µM. View Source
